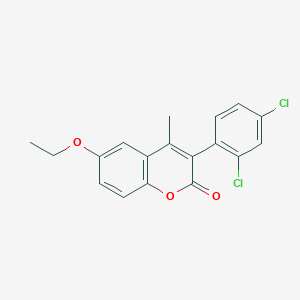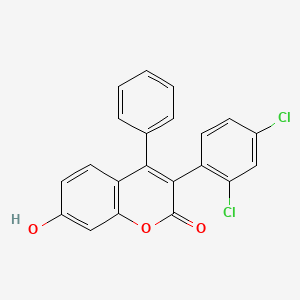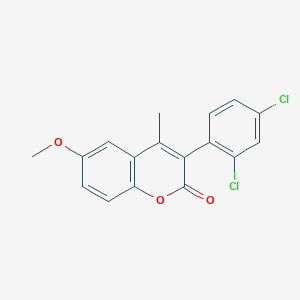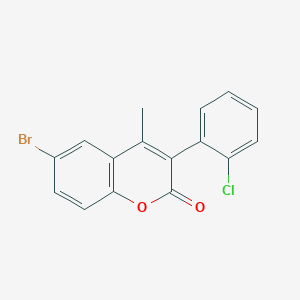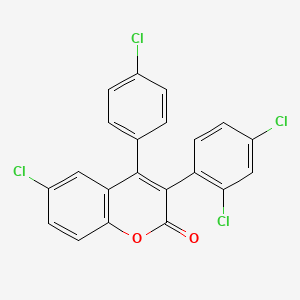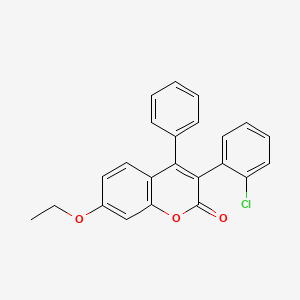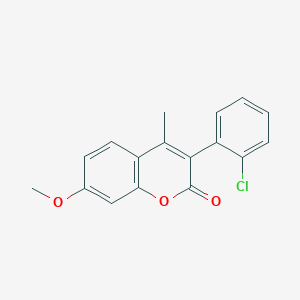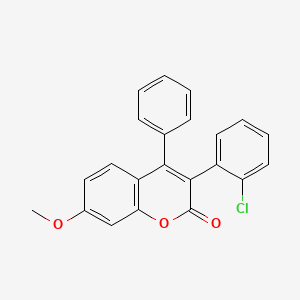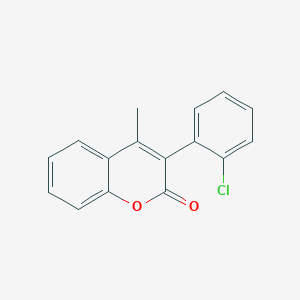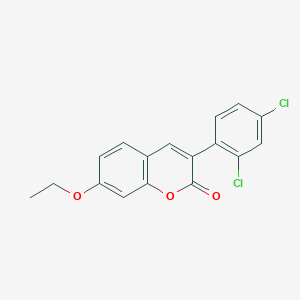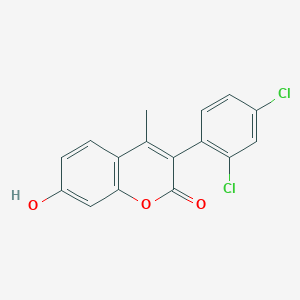
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide
Übersicht
Beschreibung
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide is a fluorinated heterocyclic compound It is characterized by the presence of multiple fluorine atoms and a unique oxathiolane ring structure
Analyse Chemischer Reaktionen
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable for studying fluorine chemistry.
Biology: The compound’s fluorinated nature may make it useful in biological studies, particularly in the development of fluorinated pharmaceuticals and imaging agents.
Industry: The compound may be used in the production of specialized materials, such as fluorinated polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide involves its interaction with molecular targets through its fluorinated functional groups The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used
Vergleich Mit ähnlichen Verbindungen
2,4,4,5,5-Pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide can be compared with other fluorinated heterocyclic compounds, such as:
1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)-1,3-butadiene: Another fluorinated compound with a different ring structure.
Dichloropropene: A compound with similar reactivity but different halogenation.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the oxathiolane ring, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
2,4,4,5,5-pentafluoro-2-(trifluoromethyl)-1,3-oxathiolane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O3S/c5-1(6,7)4(12)15-2(8,9)3(10,11)16(4,13)14 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYTZAWPUZPSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(S(=O)(=O)C(O1)(C(F)(F)F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


